molecular formula C7H5NS B1349081 4-Mercaptobenzonitrile CAS No. 36801-01-1

4-Mercaptobenzonitrile

Cat. No.: B1349081
CAS No.: 36801-01-1
M. Wt: 135.19 g/mol
InChI Key: MVPUXVBBHWUOFS-UHFFFAOYSA-N
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Description

4-Mercaptobenzonitrile, also known as 4-cyanobenzenethiol or 4-cyanothiophenol, is an organic compound with the molecular formula C7H5NS. It is characterized by a benzene ring substituted with a nitrile group (-CN) and a thiol group (-SH) at the para position. This compound is notable for its applications in surface chemistry, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces .

Safety and Hazards

4-Mercaptobenzonitrile is considered a controlled product and may require documentation to meet relevant regulations . It is labeled with the GHS07 pictogram and the signal word "Danger" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

Future research on 4-Mercaptobenzonitrile could focus on its applications in various fields such as catalysis, biomedical processes, and solar cell materials . Further studies could also explore its potential use in the development of new methodologies to control and characterize catalysts confined to electrode surfaces .

Preparation Methods

4-Mercaptobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-halogenobenzonitrile with sodium sulfide or sodium hydrogen sulfide in the presence of an inert organic solvent . The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group. Industrial production methods may involve similar reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Mercaptobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .

Mechanism of Action

The mechanism by which 4-mercaptobenzonitrile exerts its effects is primarily through its ability to form strong bonds with metal surfaces via the thiol group. This interaction is crucial for the formation of SAMs, which can modify the surface properties of metals. The nitrile group can also participate in interactions with the local electric field, making it a valuable tool for studying electrostatic effects at interfaces .

Comparison with Similar Compounds

4-Mercaptobenzonitrile can be compared with other thiol and nitrile-containing compounds such as benzonitrile and benzylcyanide. Unlike benzonitrile, which primarily interacts through the nitrile group, this compound interacts through both the thiol and nitrile groups, providing unique surface chemistry properties . Benzylcyanide, on the other hand, has a different spatial arrangement and reactivity due to the presence of an additional methylene group.

Similar Compounds

This compound stands out due to its dual functional groups, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPUXVBBHWUOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342852
Record name 4-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36801-01-1
Record name 4-mercaptobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The ethyl 4-cyanophenyl xanthate was dissolved in ethanol (500 ml) and the solution was refluxed. Potassium hydroxide (112 g, 2 m) was added slowly to the resulting hot solution. Thereafter, the reaction mixture solution was refluxed for approximately three hours. The ethanol was distilled off from the reaction mixture and water (100 ml) was added. The reaction mixture was acidified with 6 N sulfuric acid and the reaction product was extracted with ether. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated and the reaction product was vacuum-distilled to yield 4-cyanobenzenethiol (20 g, 30%), bp 102°-103° C./2 mm.
Name
ethyl 4-cyanophenyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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